2-Hydroxybenzoylacetonitrile, also known as o-hydroxybenzoylacetonitrile, is a 3-substituted 1,2-benzisoxazole derivative. [] It serves as a key intermediate in organic synthesis and plays a significant role in studying the chemical reactivity and transformations of benzisoxazole compounds. [] These studies are crucial for developing new synthetic methodologies and understanding the potential applications of benzisoxazole derivatives in various fields.
2-Hydroxybenzoylacetonitrile is derived from the reaction of 2-hydroxyacetophenone with cyanide sources, leading to the formation of the nitrile functional group. It can be classified under the following categories:
The synthesis of 2-Hydroxybenzoylacetonitrile can be approached through several methods, primarily involving the condensation of appropriate starting materials. One common method includes:
The molecular structure of 2-Hydroxybenzoylacetonitrile features a benzene ring with a hydroxyl group and a nitrile group attached to it.
The compound can be represented in various structural formats:
C1=CC=C(C=C1)C(=O)C(C#N)O
VYFQZKXHAGZLQZ-UHFFFAOYSA-N
This structure indicates that the compound has potential for hydrogen bonding due to the hydroxyl group, which may influence its solubility and reactivity.
2-Hydroxybenzoylacetonitrile can participate in various chemical reactions due to its functional groups:
The mechanism of action for 2-Hydroxybenzoylacetonitrile primarily involves its reactivity as a nucleophile or electrophile in organic reactions:
The physical and chemical properties of 2-Hydroxybenzoylacetonitrile are crucial for understanding its behavior in various applications:
Property | Value |
---|---|
Melting Point | Approximately 100°C |
Solubility | Soluble in ethanol; slightly soluble in water |
Density | ~1.1 g/cm³ |
Boiling Point | ~250°C |
pKa | Approximately 9.5 |
These properties indicate that while it has moderate solubility in water, it is more soluble in organic solvents, which is typical for aromatic compounds.
2-Hydroxybenzoylacetonitrile has several scientific applications:
Systematic Name: The compound is definitively identified as 2-(2-hydroxyphenyl)acetonitrile under IUPAC nomenclature rules [1]. This name specifies the precise positioning of the hydroxyl (–OH) group on the ortho-carbon (C2) of the phenyl ring relative to the acetonitrile (–CH₂CN) substituent.
Molecular Formula: C₈H₇NO, corresponding to a molecular mass of 133.15 g/mol [1] [7]. Elemental composition analysis confirms carbon (72.16%), hydrogen (5.30%), nitrogen (10.52%), and oxygen (12.02%).
Isomeric Differentiation: Structural isomers share the molecular formula but differ in hydroxyl positioning. Key comparisons include:
Isomer | CAS Registry Number | Hydrogen Bonding Capability | LogPa |
---|---|---|---|
2-Hydroxyphenylacetonitrile | 10582824 | Intramolecular H-bond feasible | 1.41 (calculated) |
4-Hydroxyphenylacetonitrile | 14191-95-8 | Intermolecular only | 0.90 |
a LogP: Partition coefficient (octanol/water), indicating relative hydrophobicity [1] [7].
Coordination Geometry in Metal Complexes: Although direct crystallographic data for free 2-hydroxybenzoylacetonitrile is limited, its derivatives in metal complexes reveal critical structural insights. The ligand participates in N,O-chelation, as observed in terbium(III) complexes where the deprotonated phenolate oxygen and nitrile nitrogen coordinate the metal center. This induces a distorted dodecahedral geometry around Tb(III), with average Tb–O bond lengths of 2.335 Å and Tb–N bonds of 2.554 Å [2].
Conformational Flexibility: Rotation around the C(aryl)–C(methylene) single bond enables two primary conformers:
Hydrogen Bonding Motifs: Crystallography of sodium complexes containing ortho-hydroxybenzonitrile derivatives reveals bifurcated O–H⋯[N,N] hydrogen bonds. These form S(5) and S(6) ring motifs, rigidifying the molecular structure [8].
Table 2: Key Bond Parameters in Ortho-Hydroxy Arylacetonitrile Derivatives
Bond/Angle | Observed Range | Structural Implication |
---|---|---|
C–O (phenolic) | 1.35–1.38 Å | Partial double-bond character |
O–H⋯N (intramolecular) | 1.87–2.46 Å | Stabilizes planar conformation |
Dihedral angle (aryl-CH₂) | 5–15° | Near-planarity for H-bonding |
Keto-Enol Equilibria: 2-Hydroxybenzoylacetonitrile exhibits prototropic tautomerism between enol [O–H⋯N≡C–] and keto [O=⋯H–N≡C–] forms. This equilibrium is solvent-dependent:
Excited-State Proton Transfer (ESPT): Upon photoexcitation, enol→keto conversion occurs without barriers in both solvents. However, in water, rapid non-radiative decay via energy transfer to solvent quenches fluorescence. Time-dependent DFT (TD-DFT) simulations confirm a red-shifted keto emission in acetonitrile (λem ≈ 450 nm), absent in aqueous solutions [3].
Table 3: Tautomeric Stability and Spectral Shifts
Solvent | Static Dielectric Constant | Dominant Tautomer (Ground State) | ΔG‡ (kcal/mol) | Emission Behavior |
---|---|---|---|---|
Acetonitrile | 35.69 | Keto | 1.9 | Strong keto emission |
Water | 78.36 | Enol | 3.6 | Quenched (n→σ* energy transfer) |
Explicit Solvation Effects: MD simulations show water molecules form H-bonds with both phenolic O–H and nitrile N, destabilizing the keto tautomer. In acetonitrile, explicit solvent interactions minimally perturb intramolecular H-bonding [3].
Electronic and Steric Contrasts:
Metal Chelation Capability: The ortho-hydroxy nitrile group acts as a bidentate ligand, forming stable 5-membered chelates with transition metals and lanthanides. Isomers without proximal O/N donors (e.g., 3-/4-hydroxy) typically bind via nitrile nitrogen alone [2] [4].
Analytical Differentiation Challenges: Spectroscopic techniques struggle to distinguish isomers:
Functional Implications:
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: